An In-depth Technical Guide to 2-Bromothiazole-4-carboxamide: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromothiazole-4-carboxamide: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromothiazole-4-carboxamide, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its core chemical properties, structural features, reactivity, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its chemical behavior and its utility as a scaffold for developing novel therapeutic agents.
Core Physicochemical and Structural Properties
2-Bromothiazole-4-carboxamide is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the bromine atom at the 2-position and a carboxamide group at the 4-position imparts a unique combination of reactivity and structural features, making it a versatile intermediate.
Chemical Identity and Properties
The fundamental properties of 2-Bromothiazole-4-carboxamide are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1,3-thiazole-4-carboxamide | [1] |
| CAS Number | 848501-94-0 | [1][2] |
| Molecular Formula | C₄H₃BrN₂OS | [1][3] |
| Molecular Weight | 207.05 g/mol | [1] |
| Exact Mass | 205.91495 Da | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 84.2 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
Structural Analysis
The structure of 2-Bromothiazole-4-carboxamide is defined by the thiazole ring, an electron-rich heterocycle, which is rendered electron-deficient by the inductive effects of the bromine and carboxamide substituents. The bromine atom at the C2 position is a key reactive handle, susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The carboxamide group at C4 provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.
Caption: 2D structure of 2-Bromothiazole-4-carboxamide.
Synthesis and Chemical Reactivity
The synthetic utility of 2-Bromothiazole-4-carboxamide stems from its predictable reactivity at several key positions. Understanding these pathways is essential for its effective incorporation into more complex molecular architectures.
Reactivity Profile
-
C2-Position (Bromo-Substitution): The carbon atom bonded to the bromine is highly electrophilic. This makes it the primary site for nucleophilic aromatic substitution and, more importantly, a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the straightforward introduction of diverse aryl, alkyl, and alkyne substituents. The preparation of related Grignard reagents from 2-bromothiazoles further highlights the reactivity at this position.[4]
-
Carboxamide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6] It can also be dehydrated to a nitrile. The N-H bonds can be deprotonated and alkylated, allowing for further diversification.
-
Thiazole Ring: While the ring itself is aromatic, the C5-position possesses some nucleophilic character and can undergo electrophilic substitution, although this is less common than reactions at the C2-bromo position.
A Validated Synthetic Protocol: Amidation of Ethyl 2-Bromothiazole-4-carboxylate
A reliable and scalable synthesis of 2-Bromothiazole-4-carboxamide involves the ammonolysis of the corresponding ethyl ester. This method is preferred for its high yield and the ready availability of the starting ester.[7][8][9]
Experimental Protocol:
-
Setup: To a pressure-sealed reaction vessel equipped with a magnetic stirrer, add ethyl 2-bromothiazole-4-carboxylate (1.0 eq).
-
Reagent Addition: Add a 7 M solution of ammonia in methanol (20 eq). The large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.
-
Reaction: Seal the vessel tightly and heat the mixture to 80 °C. Maintain stirring for 16-24 hours. Rationale: Heating in a sealed vessel is necessary to maintain the concentration of the volatile ammonia and provide sufficient thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.
-
Purification: Slurry the resulting solid residue in diethyl ether, and collect the product by vacuum filtration. Wash the solid with additional diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Characterization: Dry the white to off-white solid product under vacuum. Confirm the identity and purity of 2-Bromothiazole-4-carboxamide via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid.
Caption: Synthetic workflow for 2-Bromothiazole-4-carboxamide.
Applications in Drug Discovery
The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[10][11][12] 2-Bromothiazole-4-carboxamide serves as a critical starting point for the synthesis of pharmacologically active molecules.
-
Enzyme Inhibitors: The thiazole core is present in numerous enzyme inhibitors. For example, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[13] Furthermore, derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of gout.[14] A related C-nucleoside, 2-beta-D-ribofuranosylthiazole-4-carboxamide, demonstrates antitumor effects by inhibiting IMP dehydrogenase, a key enzyme in guanine nucleotide synthesis.[15][16]
-
Receptor Antagonists: The 2-aminothiazole-4-carboxamide scaffold has been successfully exploited to discover selective antagonists for the muscarinic M3 receptor, which is a target for treating chronic obstructive pulmonary disease (COPD).[17]
-
Antimicrobial and Anticancer Agents: The broader class of thiazole and benzothiazole derivatives consistently shows promise as anticancer, antibacterial, and antifungal agents.[10][11][18] The ability to easily modify the 2-position of 2-Bromothiazole-4-carboxamide allows for the creation of large libraries of compounds for screening against these targets.
-
Antioxidant Properties: Recent studies have explored thiazole-carboxamide derivatives as potent antioxidant agents, highlighting their potential in combating oxidative stress-related diseases.[19]
Safety and Handling
As a laboratory chemical, 2-Bromothiazole-4-carboxamide requires careful handling to minimize exposure and ensure user safety.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation.[1]
-
Recommended Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling Procedures: Avoid generating dust. Use engineering controls to minimize airborne concentrations. Ensure that eyewash stations and safety showers are readily accessible.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-Bromothiazole-4-carboxamide is a high-value chemical intermediate whose utility is rooted in its distinct structural features and predictable reactivity. The presence of a reactive bromine atom at the C2 position and a hydrogen-bonding carboxamide at C4 makes it an ideal scaffold for combinatorial synthesis and lead optimization in drug discovery. Its successful application in the development of enzyme inhibitors and receptor antagonists underscores its importance to the pharmaceutical industry. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this versatile building block into their research and development programs.
References
-
PubChem. 2-Bromo-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. [Link]
-
Doron Scientific. (2023). 2-Bromothiazole-4-carboxamide. [Link]
-
Stenutz. ethyl 2-bromothiazole-4-carboxylate. [Link]
-
Al-Balas, Q., et al. (2011). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
-
Moody, C. J., et al. (2012). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
- Google Patents. (2009). The preparation method of 2-thiazole carboxaldehyde compounds.
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Sonawane, S. K., & Aswar, S. A. (2016). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. International Journal of ChemTech Research. [Link]
-
Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Kamal, A., et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Sagara, Y., et al. (2005). Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis. Chemical & Pharmaceutical Bulletin. [Link]
-
Feng, L., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry. [Link]
-
Sahu, J. K., et al. (2019). BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Mahapatra, R., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]
-
Earle, C. O., & Glazer, R. I. (1983). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193)--II. Relationship between dose level and biochemical effects in P388 leukemia in vivo. Biochemical Pharmacology. [Link]
-
Lui, M. S., et al. (1984). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology. [Link]
-
Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. [Link]
-
Chen, Y., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 2-Bromo-1,3-thiazole-4-carboxamide | C4H3BrN2OS | CID 45789632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-THIAZOLE-4-CARBOXAMIDE | 848501-94-0 [chemicalbook.com]
- 3. doronscientific.com [doronscientific.com]
- 4. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. 2-Bromothiazole-4-carboxylic acid [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. ethyl 2-bromothiazole-4-carboxylate [stenutz.eu]
- 9. Ethyl 2-bromothiazole-4-carboxylate, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. jchemrev.com [jchemrev.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193)--II. Relationship between dose level and biochemical effects in P388 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 19. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
